

# Application Notes & Protocols: 2-Methoxy-5-nitrobenzaldehyde in Medicinal Chemistry

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## Compound of Interest

Compound Name: 2-Methoxy-5-nitrobenzaldehyde

Cat. No.: B1583642

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This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the strategic applications of **2-Methoxy-5-nitrobenzaldehyde**. We will explore its role as a pivotal building block in the synthesis of medicinally relevant scaffolds, supported by detailed experimental protocols and mechanistic insights.

## Foundational Overview: The Strategic Importance of 2-Methoxy-5-nitrobenzaldehyde

**2-Methoxy-5-nitrobenzaldehyde** (CAS No: 25016-02-8) is an aromatic aldehyde distinguished by a unique trifecta of functional groups: a reactive aldehyde, an electron-donating methoxy group, and a potent electron-withdrawing nitro group.<sup>[1]</sup> This specific arrangement of substituents on the benzene ring imparts a distinct chemical reactivity profile, making it a highly valuable and versatile precursor in medicinal chemistry.

The aldehyde group serves as a primary reactive handle for forming new carbon-nitrogen and carbon-carbon bonds. The nitro and methoxy groups, in contrast, modulate the electronic properties of the aromatic ring and the aldehyde's reactivity. Critically, the nitro group can be chemically transformed, most notably reduced to an amine, which opens pathways to a vast array of complex heterocyclic structures that are cornerstones of modern pharmacophores.<sup>[2]</sup>  
<sup>[3]</sup>

## Key Physicochemical Properties

Property	Value	Source
Molecular Formula	C <sub>8</sub> H <sub>7</sub> NO <sub>4</sub>	[1]
Molecular Weight	181.15 g/mol	[1]
IUPAC Name	2-methoxy-5-nitrobenzaldehyde	[1]
Appearance	Typically a yellow solid	[4]
Hydrogen Bond Donor Count	0	[1]
Hydrogen Bond Acceptor Count	4	[5]
Topological Polar Surface Area	72.1 Å <sup>2</sup>	[1]

## Core Application I: Synthesis of Schiff Bases with Therapeutic Potential

One of the most direct and powerful applications of **2-Methoxy-5-nitrobenzaldehyde** is in the synthesis of Schiff bases (or imines). These compounds, characterized by an azomethine (-C=N-) group, are renowned for their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[6][7] The imine linkage is considered crucial for their biological function, often enabling interaction with biological targets. [6][7]

The synthesis is a straightforward condensation reaction between the aldehyde and a primary amine. The electronic properties conferred by the nitro and methoxy groups on the benzaldehyde ring significantly influence the stability and biological profile of the resulting Schiff base.[2][6]

## Experimental Protocol: General Synthesis of a Schiff Base

This protocol describes a representative procedure for the condensation reaction. The choice of primary amine (R-NH<sub>2</sub>) should be tailored to the specific therapeutic target or desired

molecular properties.

Materials:

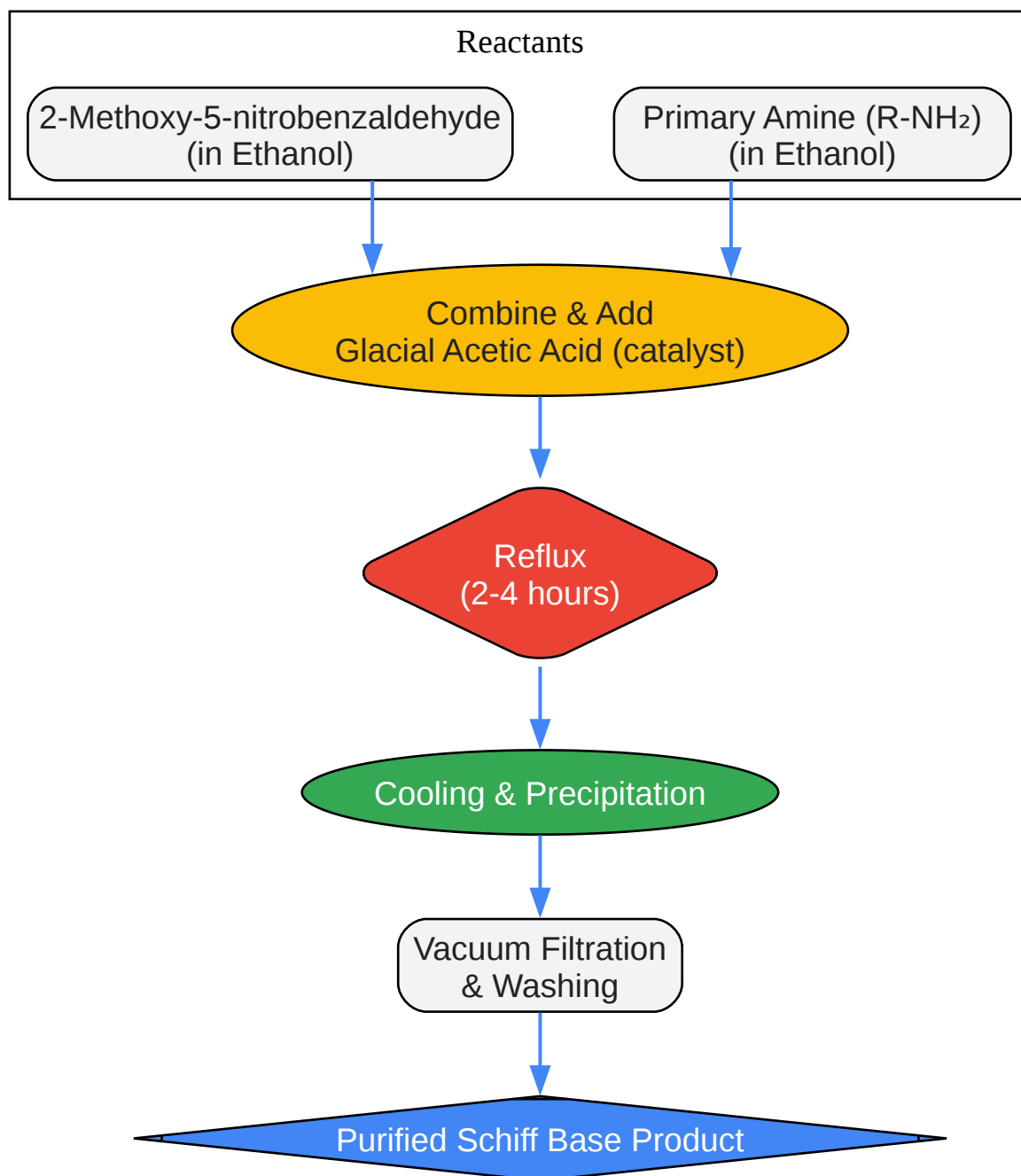
- **2-Methoxy-5-nitrobenzaldehyde** (1 equivalent)
- Primary amine of choice (1 equivalent)
- Absolute Ethanol
- Glacial Acetic Acid (catalytic amount)
- Round-bottom flask with reflux condenser
- Magnetic stirrer and hotplate
- Filtration apparatus (e.g., Buchner funnel)

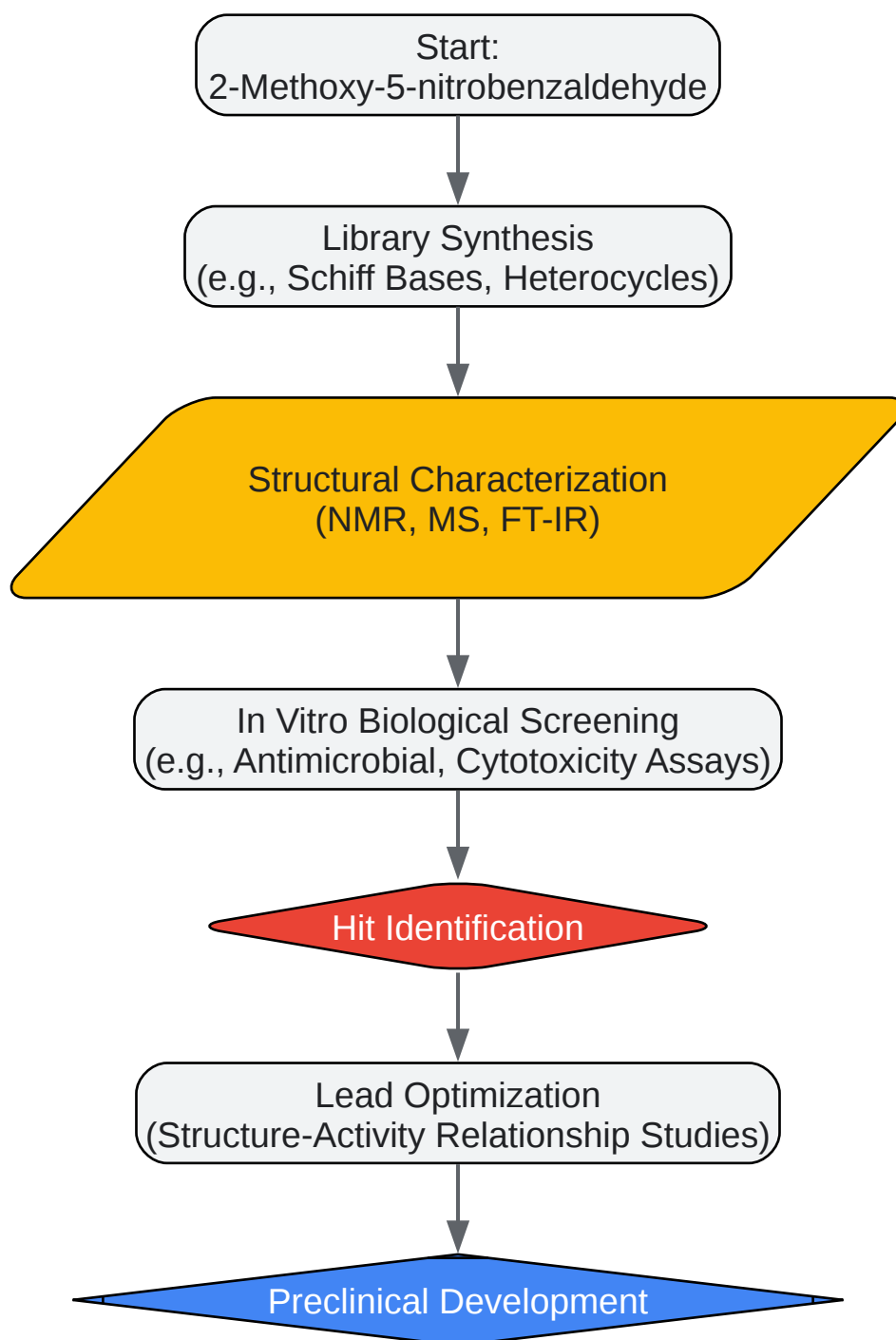
Procedure:

- **Dissolution:** In a round-bottom flask, dissolve **2-Methoxy-5-nitrobenzaldehyde** in a minimal volume of absolute ethanol with stirring.
- **Amine Addition:** To this solution, add an equimolar amount of the selected primary amine, also dissolved in minimal absolute ethanol.
- **Catalysis:** Add 2-3 drops of glacial acetic acid to the mixture. The acid protonates the aldehyde's carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and thereby catalyzing the nucleophilic attack by the amine.
- **Reaction:** Reflux the reaction mixture for 2-4 hours. Reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials.<sup>[7]</sup>
- **Isolation:** Upon completion, allow the mixture to cool to room temperature. The Schiff base product, often a colored solid, will typically precipitate out of the solution.

- Purification: Collect the solid product by vacuum filtration. Wash the collected solid with a small amount of cold ethanol to remove unreacted starting materials and impurities. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) if necessary.[\[2\]](#)

## Visualization: Schiff Base Synthesis Workflow





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## References

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